[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane
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Overview
Description
[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane is a complex organophosphorus compound It features a brominated phenyl group and a phenyl-substituted phenyl group attached to a dicyclohexylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane typically involves the following steps:
Coupling Reaction: The brominated phenyl compound is then subjected to a coupling reaction with a phenyl-substituted phenyl compound.
Phosphane Introduction: The final step involves the introduction of the dicyclohexylphosphane group. This can be done through a nucleophilic substitution reaction where the brominated intermediate reacts with dicyclohexylphosphane under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, forming phosphine oxides.
Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the phenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium amide or thiourea can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development:
Biological Probes: Can be used in the development of probes for studying biological processes.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling, hydrogenation, and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis with similar phosphorus coordination properties.
Dicyclohexylphosphane: Shares the dicyclohexylphosphane moiety but lacks the brominated and phenyl-substituted phenyl groups.
Uniqueness
Structural Complexity: The presence of both a brominated phenyl group and a phenyl-substituted phenyl group makes it more versatile in forming various complexes.
Reactivity: The bromine atom provides an additional site for functionalization, enhancing its utility in organic synthesis.
This detailed overview provides a comprehensive understanding of [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C30H34BrP |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C30H34BrP/c31-28-21-11-10-19-27(28)30-26(23-13-4-1-5-14-23)20-12-22-29(30)32(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25H,2-3,6-9,15-18H2 |
InChI Key |
WQGIUGFAFWIFQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC(=C3C4=CC=CC=C4Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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